molecular formula C22H25N3O2 B13925645 Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester

Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester

Cat. No.: B13925645
M. Wt: 363.5 g/mol
InChI Key: POYFPBLOVRVCKS-UHFFFAOYSA-N
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Description

Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester is a polycyclic heteroaromatic compound characterized by:

  • A benzo-fused [1,8]naphthyridine core.
  • Partial saturation (hexahydro structure) enhancing conformational flexibility.
  • Substituents: 5-amino, 2-methyl, 4-phenyl, and ethyl ester at the 3-carboxylic acid position.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

ethyl 5-amino-2-methyl-4-phenyl-1,4,6,7,8,9-hexahydrobenzo[b][1,8]naphthyridine-3-carboxylate

InChI

InChI=1S/C22H25N3O2/c1-3-27-22(26)17-13(2)24-21-19(18(17)14-9-5-4-6-10-14)20(23)15-11-7-8-12-16(15)25-21/h4-6,9-10,18H,3,7-8,11-12H2,1-2H3,(H3,23,24,25)

InChI Key

POYFPBLOVRVCKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=C(CCCC3)C(=C2C1C4=CC=CC=C4)N)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Construction of the Benzo[b]naphthyridine Core:
    The synthesis typically begins with the formation of the naphthyridine ring system through condensation reactions involving appropriate aminopyridines and ketoesters or aldehydes. This step often employs cyclization under acidic or basic catalysis to form the fused heterocyclic scaffold.

  • Introduction of the Hexahydro Portion:
    Partial hydrogenation or selective reduction of the aromatic rings is used to obtain the hexahydro (partially saturated) system. Catalytic hydrogenation with palladium or platinum catalysts under controlled conditions can selectively reduce the pyridine rings without affecting other functional groups.

  • Functional Group Installation:
    The 5-amino substituent is introduced either by direct amination of a precursor or by reduction of a nitro group. The 2-methyl and 4-phenyl substituents are usually incorporated via alkylation and arylation reactions, respectively, often at early stages to guide the cyclization.

  • Esterification to Ethyl Ester:
    The carboxylic acid functionality at position 3 is esterified with ethanol under acidic conditions or by using ethyl chloroformate or similar reagents to yield the ethyl ester.

Specific Literature-Based Synthetic Routes

  • Solid-Phase Synthesis Techniques:
    According to patent US6710208B2, solid-phase synthesis methods have been developed for related heterocyclic amine compounds, involving stepwise functional group transformations on a resin-bound intermediate. This approach allows efficient synthesis of complex molecules including amines and carboxylic acid derivatives, which could be adapted for the target compound.

  • Cyclization and Functionalization of Quinoline Derivatives:
    Research on substituted quinolines, which share structural similarity with naphthyridines, demonstrates the use of bromolactonization, intramolecular Wittig reactions, and sigmatropic rearrangements to build fused heterocycles with various substituents. These methodologies provide insights into constructing the fused ring system and installing functional groups such as amino and ester groups.

  • Oxidation and Reduction Steps:
    Oxidative transformations using reagents like selenium dioxide or Oxone (potassium peroxymonosulfate) are employed in related syntheses to selectively oxidize methyl or hydroxymethyl groups to aldehydes or acids, which can then be esterified. Reduction steps using lithium aluminum hydride (LAH) or catalytic hydrogenation are common to convert nitro groups to amino groups or to reduce double bonds in the ring system.

Summary Table of Key Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Purpose/Outcome References
1 Cyclization Aminopyridine + ketoester, acid/base catalysis Formation of benzo[b]naphthyridine core
2 Partial Hydrogenation Pd/C or Pt catalyst, H2 gas, controlled pressure Saturation of ring to hexahydro derivative
3 Amination Reduction of nitro group (e.g., LAH, catalytic hydrogenation) Introduction of 5-amino substituent
4 Alkylation/Arylation Alkyl halides, arylboronic acids, Pd-catalyzed cross-coupling Installation of 2-methyl and 4-phenyl groups
5 Oxidation Oxone, selenium dioxide, or similar oxidants Conversion of methyl/hydroxymethyl to acid
6 Esterification Ethanol, acid catalyst or ethyl chloroformate Formation of ethyl ester at 3-carboxyl position
7 Solid-phase synthesis (optional) Resin-bound intermediates, stepwise reactions Efficient multi-step synthesis with purification

Research Findings and Considerations

  • The synthetic route requires careful control of reaction conditions to avoid over-reduction or side reactions, especially during hydrogenation and oxidation steps.

  • The presence of multiple nitrogen atoms in the ring system can influence reactivity and selectivity, necessitating tailored catalysts and reagents.

  • Solid-phase synthesis offers advantages in purification and scalability but may require optimization for this specific compound due to its structural complexity.

  • Cross-coupling reactions such as Suzuki or Heck may be employed to install the phenyl substituent at the 4-position, using boronic acids or vinyl derivatives under palladium catalysis.

Scientific Research Applications

Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester is a complex heterocyclic compound within the naphthyridine family, characterized by a fused bicyclic structure containing nitrogen atoms, which contributes to its diverse biological activities and photochemical properties. It has a molecular formula of C22H25N3O2 and a molecular weight of 363.5 g/mol. This compound is also known by its Chemical Abstracts Service (CAS) number 924272-26-4 .

Scientific Research Applications

This compound is used in scientific research for several applications:

  • Enzyme Inhibition Studies It is used to study its interactions with bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription in bacteria. The compound inhibits these enzymes, making it a potential candidate for antibiotic development.
  • Drug Discovery Its unique structure allows it to exhibit anti-inflammatory and anticancer activities, which are currently under investigation in various studies.
  • Synthesis of Derivatives It is used as a building block to synthesize derivatives with specific properties, enhancing its biological activity.

Research has shown that Benzo[b][1,8]naphthyridine derivatives can effectively bind to DNA gyrase and topoisomerase IV, with ongoing evaluations of their binding affinity and inhibitory effects to better understand their therapeutic potential.

Several compounds share structural similarities with Benzo[b][1,8]naphthyridine-3-carboxylic acid derivatives:

Compound NameStructure TypeKey Properties
GemifloxacinFluoroquinoloneBroad-spectrum antibacterial
CiprofloxacinFluoroquinoloneAntibacterial agent
6-FluoroquinoloneFluoroquinoloneAntimicrobial activity

Mechanism of Action

The mechanism of action of Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The naphthyridine core can interact with bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and leading to the disruption of bacterial DNA replication and transcription . This mechanism is similar to that of other antibacterial agents containing naphthyridine cores.

Comparison with Similar Compounds

Key structural and functional analogues are compared below, with data synthesized from referenced evidence.

Structural Analogues and Their Properties

Compound Core Structure Substituents Biological Activity Synthesis Highlights
Target Compound Benzo[b][1,8]naphthyridine 5-amino, 2-methyl, 4-phenyl, ethyl ester Not explicitly reported in evidence; inferred antimicrobial potential from analogues . Likely involves multi-step cyclization and functionalization (similar to ).
Ethyl 5-amino-4-(4-methoxyphenyl)-2-methyl-1,4,6,7,8,9-hexahydrobenzo[b][1,8]naphthyridine-3-carboxylate Benzo[b][1,8]naphthyridine 4-(4-methoxyphenyl) instead of phenyl Improved solubility due to methoxy group; possible CNS activity inferred from SAR. Similar to target compound, with methoxy substitution introduced during phenyl coupling.
1-Benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide 1,8-Naphthyridine 4-oxo, 1-benzyl, 3-carboxamide (2-chlorophenyl) Anticancer activity (in silico studies); amide group enhances target binding. One-pot synthesis from 2-chloronicotinoyl chloride and dimethylaminoacrylate .
5-Chloro-4-hydroxy-benzo[h][1,6]naphthyridine-3-carboxylic acid ethyl ester Benzo[h][1,6]naphthyridine 5-chloro, 4-hydroxy Antimicrobial (agar diffusion assay, 100 µg/disc activity against S. aureus). Chlorination/hydroxylation post-cyclization; DMF solvent for solubility .
Gemifloxacin (1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid) 1,8-Naphthyridine 6-fluoro, 1-cyclopropyl, 7-pyrrolidinyl FDA-approved fluoroquinolone antibiotic (DNA gyrase inhibition). Multi-step synthesis with fluorination and cyclopropane coupling .
[1]Benzothieno[2,3-b]pyridine-3-carboxylic acid methyl ester (3-nitrophenyl) Benzothieno-pyridine 2-methyl, 4-(3-nitrophenyl) Antitumor potential (structural similarity to kinase inhibitors). Diazonium salt coupling and cyclization; nitro group enhances electron deficiency .

Key Comparative Insights

Structural Modifications and Activity
  • Hexahydro Core (Target vs.
  • Substituent Effects: 4-Phenyl vs. 4-(4-Methoxyphenyl) : Methoxy enhances solubility but may reduce membrane penetration compared to unsubstituted phenyl. Ethyl Ester vs. Carboxamide : The ester group in the target compound may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid. Chloro/Hydroxy (Antimicrobial vs. Fluoro (Gemifloxacin )): Halogenation at specific positions correlates with DNA gyrase inhibition (fluoro > chloro in quinolones).

Biological Activity

Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester (commonly referred to as BNCA) is a complex heterocyclic compound with significant biological activities. This article delves into its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C22H25N3O2
  • Molecular Weight : 363.5 g/mol
  • Structure : The compound features a fused bicyclic structure that includes nitrogen atoms, which contributes to its diverse biological activities and photochemical properties.

Antimicrobial Activity

BNCA exhibits notable interactions with bacterial DNA gyrase and topoisomerase IV—key enzymes involved in DNA replication and transcription in bacteria. This interaction leads to the inhibition of these enzymes' activities, positioning BNCA as a potential candidate for antibiotic development. Studies have demonstrated that BNCA's binding affinity to these targets is comparable to established antibiotics such as fluoroquinolones.

Compound NameStructure TypeKey Properties
GemifloxacinFluoroquinoloneBroad-spectrum antibacterial
CiprofloxacinFluoroquinoloneAntibacterial agent
BNCANaphthyridineAntimicrobial activity

Research indicates that BNCA can effectively inhibit various Gram-positive and Gram-negative bacteria. For example, it has shown efficacy against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, comparable to traditional antibiotics .

Anti-inflammatory Effects

In addition to its antimicrobial properties, BNCA has demonstrated anti-inflammatory activity. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation. This aspect is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Recent investigations into the anticancer properties of BNCA have shown promising results. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro studies have indicated that BNCA may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • Antimicrobial Efficacy :
    A study comparing the antimicrobial activity of BNCA against standard antibiotics revealed that it possesses a similar spectrum of activity but with potentially reduced side effects due to its unique structural characteristics .
  • In Vivo Studies :
    In vivo experiments using animal models have indicated that BNCA exhibits lower toxicity levels compared to traditional antibiotics, with an LD50 greater than 500 mg/kg in mice. These findings suggest a favorable safety profile for further therapeutic exploration .
  • Anticancer Activity :
    In a recent study published in a peer-reviewed journal, BNCA was tested against various cancer cell lines. Results showed that it significantly reduced cell viability at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development .

Q & A

Q. Table 1. DNA-Binding Parameters for TBNC (4a)

TechniqueObservationBinding Constant (K)
UV-VisHypochromism with redshift1.8 × 10⁶ M⁻¹
ViscosityIncreased DNA viscosityN/A
Thermal DenaturationΔTₘ = 40°CN/A

Q. Table 2. Antimicrobial Activity of Ethyl Ester Derivatives

CompoundInhibition Zone (mm)Test Organism
8a (70% yield)12Staphylococcus aureus
9a (75% yield)15Escherichia coli

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